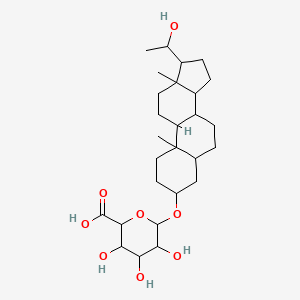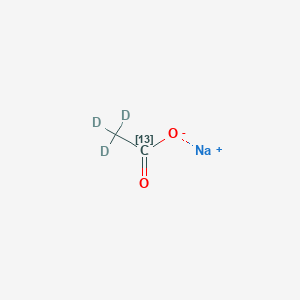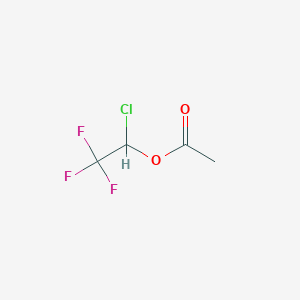
1-Chloro-2,2,2-trifluoroethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-2,2,2-trifluoroethyl) acetate is an organic compound characterized by the presence of a chloro group, trifluoromethyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,2-trifluoroethyl) acetate typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. A common procedure involves:
- Mixing 1-chloro-2,2,2-trifluoroethanol with acetic anhydride or acetyl chloride.
- Adding a catalytic amount of a base, such as pyridine, to facilitate the reaction.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (1-Chloro-2,2,2-trifluoroethyl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques, such as fractional distillation, to obtain high-purity (1-Chloro-2,2,2-trifluoroethyl) acetate.
化学反应分析
Types of Reactions
(1-Chloro-2,2,2-trifluoroethyl) acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetate ester can be hydrolyzed to yield 1-chloro-2,2,2-trifluoroethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Nucleophilic substitution: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Hydrolysis: The primary products are 1-chloro-2,2,2-trifluoroethanol and acetic acid.
Oxidation: Oxidized products may include carboxylic acids or other oxygenated compounds.
科学研究应用
(1-Chloro-2,2,2-trifluoroethyl) acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of (1-Chloro-2,2,2-trifluoroethyl) acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group and acetate ester provide sites for chemical reactions, allowing the compound to participate in substitution, hydrolysis, and oxidation reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoromethyl group and chloro group but differs in the presence of an ether linkage instead of an acetate ester.
2,2,2-Trifluoroethyl acetate: Similar in having the trifluoromethyl group and acetate ester but lacks the chloro group.
Uniqueness
(1-Chloro-2,2,2-trifluoroethyl) acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications
属性
分子式 |
C4H4ClF3O2 |
|---|---|
分子量 |
176.52 g/mol |
IUPAC 名称 |
(1-chloro-2,2,2-trifluoroethyl) acetate |
InChI |
InChI=1S/C4H4ClF3O2/c1-2(9)10-3(5)4(6,7)8/h3H,1H3 |
InChI 键 |
KHESZRSDKBCDFS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


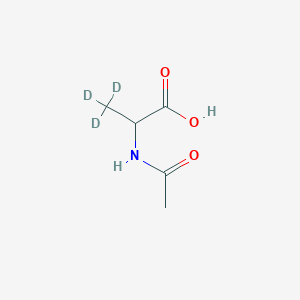
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
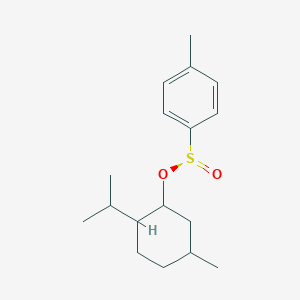
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)



![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)

